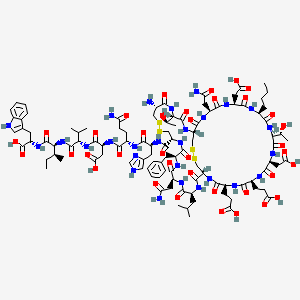
(Nle6)-Sarafotoxin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nle6)-Sarafotoxin C is a synthetic peptide derived from the venom of the Israeli burrowing asp (Atractaspis engaddensis). This compound is a potent vasoconstrictor and has been studied for its effects on cardiovascular systems. It is a modified version of Sarafotoxin C, where the sixth amino acid is replaced with norleucine, enhancing its stability and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Nle6)-Sarafotoxin C typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Analyse Chemischer Reaktionen
Types of Reactions
(Nle6)-Sarafotoxin C can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(Nle6)-Sarafotoxin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in vasoconstriction and cardiovascular research.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its potent vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological studies.
Wirkmechanismus
(Nle6)-Sarafotoxin C exerts its effects by binding to endothelin receptors, specifically the ETA and ETB receptors. This binding triggers a cascade of intracellular events leading to vasoconstriction. The molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling pathways involving calcium influx and smooth muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sarafotoxin C: The parent compound from which (Nle6)-Sarafotoxin C is derived.
Endothelin-1: Another potent vasoconstrictor peptide with similar receptor targets.
Norleucine-containing peptides: Peptides with norleucine substitutions for enhanced stability.
Uniqueness
This compound is unique due to its enhanced stability and activity compared to Sarafotoxin C. The substitution of norleucine at the sixth position provides resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C104H149N27O37S4 |
|---|---|
Molekulargewicht |
2497.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-16-butyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C104H149N27O37S4/c1-10-12-21-56-88(151)131-83(49(9)133)102(165)123-66(36-78(143)144)95(158)115-58(24-27-75(137)138)85(148)113-59(25-28-76(139)140)87(150)125-69-42-171-172-43-71(99(162)120-64(34-74(108)136)93(156)122-65(35-77(141)142)94(157)112-56)127-103(166)82(48(8)132)130-84(147)54(105)40-169-170-41-70(126-90(153)61(30-50-18-14-13-15-19-50)117-92(155)63(33-73(107)135)119-89(152)60(29-45(3)4)116-97(69)160)98(161)118-62(32-52-39-109-44-111-52)91(154)114-57(23-26-72(106)134)86(149)121-67(37-79(145)146)96(159)128-80(46(5)6)100(163)129-81(47(7)11-2)101(164)124-68(104(167)168)31-51-38-110-55-22-17-16-20-53(51)55/h13-20,22,38-39,44-49,54,56-71,80-83,110,132-133H,10-12,21,23-37,40-43,105H2,1-9H3,(H2,106,134)(H2,107,135)(H2,108,136)(H,109,111)(H,112,157)(H,113,148)(H,114,154)(H,115,158)(H,116,160)(H,117,155)(H,118,161)(H,119,152)(H,120,162)(H,121,149)(H,122,156)(H,123,165)(H,124,164)(H,125,150)(H,126,153)(H,127,166)(H,128,159)(H,129,163)(H,130,147)(H,131,151)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t47-,48+,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
InChI-Schlüssel |
QXLYHZBSLHJVIU-LCCJKTNFSA-N |
Isomerische SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)[C@@H](C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@H](C)O |
Kanonische SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





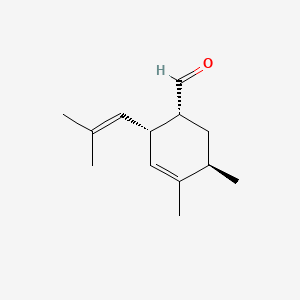
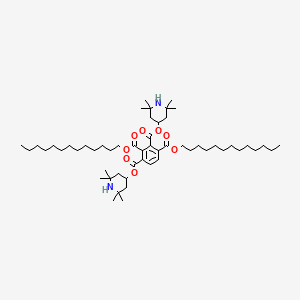
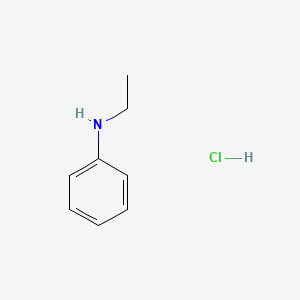
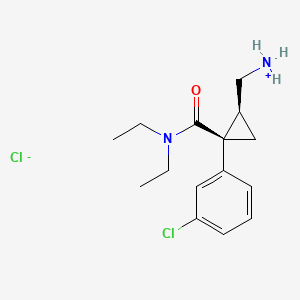
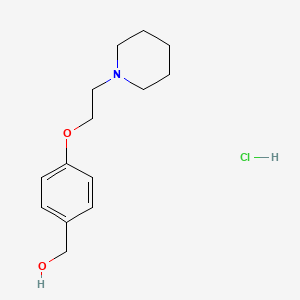
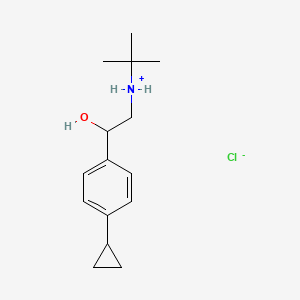

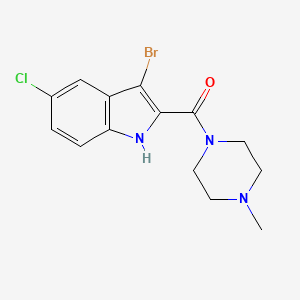

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
